molecular formula C10H9ClN2 B11904861 6-Chloro-4-methylquinolin-2-amine

6-Chloro-4-methylquinolin-2-amine

Cat. No.: B11904861
M. Wt: 192.64 g/mol
InChI Key: QYYBKPRDUJISEE-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylquinolin-2-amine typically involves the chlorination of 4-methylquinoline followed by amination. One common method is the reaction of 4-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The resulting 6-chloro-4-methylquinoline is then treated with ammonia or an amine source to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Chloro-4-methylquinolin-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The compound’s ability to bind to these targets can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methylquinolin-2-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-4-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13)

InChI Key

QYYBKPRDUJISEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

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